molecular formula C23H30N2O B14923267 N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B14923267
M. Wt: 350.5 g/mol
InChI Key: OIVIQEFKATZPSS-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthyl group and a cyclohexylidene group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide typically involves the condensation of 2-(1-naphthyl)acetohydrazide with 4-(tert-pentyl)cyclohexanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyl)-N’~1~-[4-(tert-butyl)cyclohexyliden]acetohydrazide
  • 2-(1-Naphthyl)-N’~1~-[4-(tert-amyl)cyclohexyliden]acetohydrazide

Uniqueness

2-(1-Naphthyl)-N’~1~-[4-(tert-pentyl)cyclohexyliden]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H30N2O/c1-4-23(2,3)19-12-14-20(15-13-19)24-25-22(26)16-18-10-7-9-17-8-5-6-11-21(17)18/h5-11,19H,4,12-16H2,1-3H3,(H,25,26)

InChI Key

OIVIQEFKATZPSS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(=NNC(=O)CC2=CC=CC3=CC=CC=C32)CC1

Origin of Product

United States

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